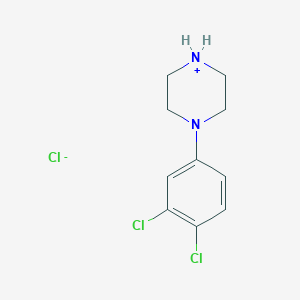

1-(3,4-Dichlorophenyl)piperazine hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(3,4-dichlorophenyl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2.ClH/c11-9-2-1-8(7-10(9)12)14-5-3-13-4-6-14;/h1-2,7,13H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITTMUMIEDXNQEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=C(C=C2)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76835-17-1 | |

| Record name | Piperazine, 1-(3,4-dichlorophenyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76835-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(3,4-Dichlorophenyl)piperazine Hydrochloride

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-(3,4-Dichlorophenyl)piperazine hydrochloride, a key intermediate in the development of various psychoactive drugs and other bioactive molecules.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.

Core Synthesis Pathway: Nucleophilic Substitution

The most prevalent and industrially significant method for synthesizing 1-(3,4-Dichlorophenyl)piperazine is through the nucleophilic substitution reaction between 3,4-dichloroaniline and a piperazine precursor, typically bis(2-chloroethyl)amine or its hydrochloride salt. This reaction forms the core of the piperazine ring structure attached to the dichlorophenyl moiety.

A general representation of this reaction is the condensation of 3,4-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. This process is typically carried out in the presence of a base to neutralize the hydrogen chloride generated during the reaction, and a high-boiling point solvent is often employed to facilitate the reaction at elevated temperatures.[2]

Below is a detailed breakdown of the common experimental protocols and associated data.

Experimental Protocols

Method 1: Synthesis in n-Butanol with Potassium Carbonate

This method involves the direct reaction of 3,4-dichloroaniline with bis(2-chloroethyl)amine hydrochloride in n-butanol, using potassium carbonate as the base.

-

Reaction Workflow:

Caption: Workflow for synthesis in n-butanol.

-

Detailed Procedure: A mixture of 44.6 g (0.25 mol) of bis(2-chloroethyl)amine hydrochloride, 40.5 g (0.25 mol) of 3,4-dichloroaniline, and 50.0 g (0.362 mol) of potassium carbonate is prepared in a total volume of 500 mL of n-butanol.[2] The mixture is heated, and upon completion of the reaction, the resulting oil is triturated with petroleum ether (30°-60°) to yield the final product as a white solid.[2]

Method 2: Synthesis in Xylene

This alternative protocol utilizes xylene as the solvent, which has a higher boiling point than n-butanol, potentially leading to different reaction kinetics and yields.

-

Reaction Workflow:

Caption: Workflow for synthesis in xylene.

-

Detailed Procedure: 3-chloroaniline (2.2 g, 17.2 mmol) and bis(2-chloroethyl)methylamine hydrochloride (17.2 mmol) are dissolved in 20 mL of xylene.[3] The mixture is heated to reflux for 24 hours.[3] After cooling, the reaction mixture is extracted with dichloromethane, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield a viscous oil.[3] The hydrochloride salt can be formed by adding a small amount of concentrated hydrochloric acid, followed by recrystallization from ethanol to obtain a white solid.[3]

Quantitative Data Summary

The following table summarizes the quantitative data from the described synthesis methods.

| Parameter | Method 1 (n-Butanol) | Method 2 (Xylene) - Similar Compound |

| Starting Materials | 3,4-Dichloroaniline, Bis(2-chloroethyl)amine HCl | 3-Chloroaniline, Bis(2-chloroethyl)methylamine HCl |

| Solvent | n-Butanol | Xylene |

| Base | Potassium Carbonate | Not explicitly mentioned for initial reaction |

| Reaction Time | Not specified | 24 hours |

| Yield | 28% (as free base)[2] | 86% (as oily free base)[3] |

| Product Form | White Solid (free base) | White Solid (hydrochloride salt) |

| Melting Point | 62°-65°C (free base)[2] | Not specified |

| Purity | Not specified | Not specified |

Alternative Synthesis Approaches

While the direct condensation of anilines with bis(2-chloroethyl)amine is common, other methods for the synthesis of arylpiperazines exist, such as the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is frequently used in medicinal chemistry for the formation of C-N bonds. However, concerns about the cost and removal of the palladium catalyst often limit its application in large-scale process chemistry.[4] The Ullmann-Goldberg reaction, a copper-catalyzed equivalent, is another alternative, though it also faces challenges regarding catalyst removal and environmental concerns.[4] For industrial-scale production, the SNAr (Nucleophilic Aromatic Substitution) reaction is often preferred due to its operational simplicity.[4]

Conversion to Hydrochloride Salt

The free base of 1-(3,4-Dichlorophenyl)piperazine is often converted to its hydrochloride salt to improve its stability, solubility, and handling properties. This is typically achieved by dissolving the free base in a suitable solvent and treating it with hydrochloric acid.

-

General Procedure: The oily or solid free base is dissolved in a solvent like acetone or ethanol. Concentrated or gaseous hydrochloric acid is then added, leading to the precipitation of the hydrochloride salt. The salt can then be isolated by filtration and further purified by recrystallization.

-

Logical Flow for Salt Formation:

Caption: Conversion of free base to hydrochloride salt.

Conclusion

The synthesis of this compound is a well-established process, primarily relying on the robust reaction between 3,4-dichloroaniline and bis(2-chloroethyl)amine hydrochloride. While variations in solvents and reaction conditions can influence the yield and purity of the product, the fundamental synthetic strategy remains consistent. For researchers and drug development professionals, understanding these core methodologies and the factors that affect the reaction outcome is crucial for the efficient production of this important pharmaceutical intermediate. Further optimization of reaction conditions can be explored to improve yields and minimize by-product formation, particularly for large-scale manufacturing.

References

- 1. chemimpex.com [chemimpex.com]

- 2. prepchem.com [prepchem.com]

- 3. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 1-(3,4-Dichlorophenyl)piperazine HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(3,4-Dichlorophenyl)piperazine hydrochloride (DCPP HCl). This compound is a significant chemical intermediate and a metabolite of several psychoactive drugs, making a thorough understanding of its properties crucial for research and development in medicinal chemistry and pharmacology.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of 1-(3,4-Dichlorophenyl)piperazine and its hydrochloride salt. It is important to distinguish between the free base and the salt form, as their properties can differ significantly.

| Property | 1-(3,4-Dichlorophenyl)piperazine HCl | 1-(3,4-Dichlorophenyl)piperazine (Free Base) |

| CAS Number | 76835-17-1[1] | 57260-67-0[2] |

| Molecular Formula | C₁₀H₁₂Cl₂N₂·HCl[1] or C₁₀H₁₃Cl₃N₂ | C₁₀H₁₂Cl₂N₂[2] |

| Molecular Weight | 267.58 g/mol [3] | 231.12 g/mol [2] |

| Appearance | White to off-white crystalline powder | White to almost white powder to crystal[2] |

| Melting Point | 217-220 °C | 62-68 °C[2] |

| Boiling Point | Not available | 202 °C at 15 mmHg[2] |

| pKa | Data not available in searched literature | Data not available in searched literature |

| Solubility | Soluble in water, DMSO, and methanol.[4] | Slightly soluble in water.[5] |

| LogP | Data not available in searched literature | 2.9 (Predicted)[6] |

Experimental Protocols

Detailed methodologies are essential for the accurate determination of physicochemical properties. Below are generalized protocols for key experiments.

Synthesis of 1-(3,4-Dichlorophenyl)piperazine

A common method for the synthesis of 1-(3,4-Dichlorophenyl)piperazine involves the reaction of 3,4-dichloroaniline with bis(2-chloroethyl)amine hydrochloride.

Procedure:

-

A mixture of bis(2-chloroethyl)amine hydrochloride (0.25 mol), 3,4-dichloroaniline (0.25 mol), and potassium carbonate (0.362 mol) is prepared in n-butanol (500 mL).

-

The mixture is heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure to yield an oil residue.

-

The oil is triturated with petroleum ether to induce solidification, yielding the crude product.

-

The resulting solid is collected by filtration and can be further purified by recrystallization.

dot

Determination of Melting Point

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

Procedure:

-

A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A narrow range (0.5-1 °C) is indicative of a pure substance.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by monitoring the pH of a solution during titration.

Procedure:

-

A standard solution of the compound (e.g., 0.01 M) is prepared in water or a suitable co-solvent.

-

The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

-

The pH of the solution is recorded after each addition, allowing the system to reach equilibrium.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Determination of Aqueous Solubility

The shake-flask method is a common technique for determining the equilibrium solubility of a compound.

Procedure:

-

An excess amount of the solid compound is added to a known volume of water in a flask.

-

The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is allowed to stand, and a sample of the supernatant is carefully removed and filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Biological Interactions and Signaling Pathways

1-(3,4-Dichlorophenyl)piperazine is a known metabolite of several atypical antipsychotic drugs, such as aripiprazole and cariprazine. Its pharmacological activity is attributed to its interaction with various neurotransmitter systems. It has been shown to act as a serotonin releaser through the serotonin transporter and as a β₁-adrenergic receptor blocker, albeit with relatively low affinity. Furthermore, dichlorophenyl piperazines have been identified as potent inhibitors of 7-dehydrocholesterol reductase (DHCR7), the final enzyme in the cholesterol biosynthesis pathway.

The interaction of DCPP with serotonergic and dopaminergic systems is of particular interest. Phenylpiperazines can act as agonists at various serotonin (5-HT) receptors and may also influence dopamine (DA) neurotransmission. The interplay between these systems is complex, with certain 5-HT receptors modulating the release of dopamine.

dotdot

References

- 1. This compound | 76835-17-1 [buyersguidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 76835-17-1 | this compound | Tetrahedron [thsci.com]

- 4. lookchem.com [lookchem.com]

- 5. 1-(3,4-Dichlorophenyl)piperazine(57260-67-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. 1-(3,4-Dichlorophenyl)piperazine | C10H12Cl2N2 | CID 93601 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of 1-(3,4-Dichlorophenyl)piperazine hydrochloride (DCPP HCl)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3,4-Dichlorophenyl)piperazine hydrochloride (DCPP HCl) is a substituted phenylpiperazine derivative with recognized activity at key sites within the central nervous system. This technical guide provides a comprehensive overview of its mechanism of action, drawing from available literature on DCPP and its structural analogs. The primary mechanisms identified for DCPP are the induction of serotonin release via interaction with the serotonin transporter (SERT) and the blockade of β1-adrenergic receptors. Due to the limited availability of specific quantitative data for 1-(3,4-Dichlorophenyl)piperazine in publicly accessible literature, this guide incorporates illustrative data and protocols from closely related phenylpiperazine analogs to provide a detailed technical context for its pharmacological activities.

Core Pharmacological Activities

1-(3,4-Dichlorophenyl)piperazine is understood to exert its primary effects through two main mechanisms:

-

Serotonin Releasing Agent: DCPP interacts with the serotonin transporter (SERT), leading to the non-vesicular release of serotonin from presynaptic neurons. This action increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.

-

β1-Adrenergic Receptor Antagonist: DCPP binds to β1-adrenergic receptors, blocking the binding of endogenous catecholamines such as norepinephrine and epinephrine. This antagonism inhibits the downstream signaling cascade typically initiated by these receptors.

While it is reported that DCPP has a relatively low affinity for both of these targets, these interactions are considered its principal mechanisms of action[1].

Quantitative Pharmacological Data

Table 1: Representative Monoamine Transporter Affinities of Phenylpiperazine Analogs

| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference Compound |

| m-CPP | Human SERT | [125I]RTI-55 Binding | - | 230 | - |

| Analog 24 | Human SERT | [3H]Paroxetine Binding | 62.8 | - | Imipramine |

| Analog 21 | Human SERT | [3H]Paroxetine Binding | 71.8 | - | Imipramine |

m-CPP: 1-(3-chlorophenyl)piperazine

Table 2: Representative Adrenergic and Dopamine Receptor Affinities of Phenylpiperazine Analogs

| Compound | Receptor | Assay Type | Ki (nM) | Reference Compound |

| Analog 8 | Human D3 | [125I]IABN Binding | <1 | Quinpirole |

| Analog 8 | Human D2L | [125I]IABN Binding | ~10 | Quinpirole |

| LASSBio-772 | α1A-AR | [3H]Prazosin Binding | 0.14 | Tamsulosin |

| LASSBio-772 | α1B-AR | [3H]Prazosin Binding | 5.55 | Tamsulosin |

| LASSBio-772 | α1D-AR | Functional Assay | 0.025 (KB) | Tamsulosin |

KB: Equilibrium dissociation constant determined from functional assays.

Signaling Pathways

The interaction of 1-(3,4-Dichlorophenyl)piperazine with its primary targets initiates distinct downstream signaling cascades.

Serotonin Transporter (SERT) Interaction and Serotonin Release

As a serotonin releasing agent, DCPP's mechanism is thought to involve its transport into the presynaptic neuron by SERT. Once inside, it disrupts the vesicular storage of serotonin, leading to an increase in cytosolic serotonin levels. This, in turn, causes a reversal of the transport direction of SERT, resulting in the efflux of serotonin into the synaptic cleft.

Diagram 1: Proposed mechanism of DCPP-induced serotonin release.

β1-Adrenergic Receptor Blockade

The β1-adrenergic receptor is a Gs-protein coupled receptor (GPCR). Its activation by endogenous agonists like norepinephrine leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). As an antagonist, DCPP binds to the β1-adrenergic receptor without activating it, thereby preventing the Gs-protein-mediated signaling cascade.

Diagram 2: Signaling pathway of β1-adrenergic receptor blockade by DCPP.

Experimental Protocols

The following are detailed, representative protocols for assays that would be used to characterize the activity of this compound. These are generalized methods and would require optimization for the specific compound and laboratory conditions.

Serotonin Transporter (SERT) Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the serotonin transporter.

Diagram 3: Workflow for a SERT radioligand binding assay.

Protocol Details:

-

Membrane Preparation: Homogenize cells or tissues expressing the serotonin transporter in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]Paroxetine), and varying concentrations of the test compound (DCPP HCl).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Serotonin Release Assay

This protocol measures the ability of a test compound to induce the release of pre-loaded [3H]serotonin from synaptosomes.

Diagram 4: Workflow for an in vitro serotonin release assay.

Protocol Details:

-

Synaptosome Preparation: Isolate synaptosomes from a relevant brain region (e.g., rat striatum) by homogenization and differential centrifugation.

-

Radiolabeling: Incubate the synaptosomes with [3H]serotonin to allow for its uptake via SERT.

-

Washing: Wash the synaptosomes to remove any extracellular [3H]serotonin.

-

Release Experiment: Resuspend the radiolabeled synaptosomes in a physiological buffer and expose them to various concentrations of DCPP HCl or a positive control (e.g., amphetamine).

-

Sample Collection: At specified time points, centrifuge the samples and collect the supernatant.

-

Quantification: Measure the amount of [3H]serotonin in the supernatant using a scintillation counter.

-

Data Analysis: Express the amount of released [3H]serotonin as a percentage of the total radioactivity in the synaptosomes and plot this against the concentration of DCPP to determine the EC50 value.

β1-Adrenergic Receptor Functional Assay (cAMP Assay)

This protocol describes a functional assay to measure the antagonist effect of a test compound on agonist-induced cAMP production in cells expressing the β1-adrenergic receptor.

Diagram 5: Workflow for a β1-adrenergic receptor functional assay.

Protocol Details:

-

Cell Culture: Plate cells stably or transiently expressing the human β1-adrenergic receptor in a 96-well plate.

-

Pre-incubation: Pre-incubate the cells with various concentrations of DCPP HCl for a defined period (e.g., 15-30 minutes).

-

Stimulation: Add a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol) to stimulate cAMP production and incubate for a further period (e.g., 15 minutes).

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: Plot the percentage of inhibition of the agonist-induced cAMP response against the concentration of DCPP to determine the IC50 value.

Conclusion

This compound is a pharmacologically active compound with a dual mechanism of action, functioning as a serotonin releasing agent and a β1-adrenergic receptor antagonist. While its affinity for these targets is reported to be modest, these interactions define its primary pharmacological profile. The lack of comprehensive quantitative data for DCPP HCl in the public domain necessitates a cautious interpretation of its potency and selectivity. The experimental protocols and illustrative data from structural analogs provided in this guide offer a robust framework for the further investigation and characterization of this and related phenylpiperazine derivatives in drug discovery and development programs. Future research should focus on generating a complete in vitro pharmacological profile of 1-(3,4-Dichlorophenyl)piperazine to fully elucidate its therapeutic potential and off-target liabilities.

References

The Crucial Role of 1-(3,4-Dichlorophenyl)piperazine and its Isomers in the Synthesis of Aripiprazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aripiprazole, a leading atypical antipsychotic, relies on a critical synthetic intermediate, dichlorophenylpiperazine. While the most common manufacturing routes utilize the 1-(2,3-dichlorophenyl)piperazine isomer, the 1-(3,4-dichlorophenyl)piperazine variant also plays a significant role, both as a potential reactant in alternative synthetic strategies and as a possible impurity. This technical guide provides an in-depth exploration of the synthesis, characterization, and application of 1-(3,4-Dichlorophenyl)piperazine (3,4-DCPP) in the context of aripiprazole production. We will delve into detailed experimental protocols, present comparative quantitative data, and visualize the synthetic workflows and the pharmacological mechanism of action of aripiprazole. This document serves as a comprehensive resource for researchers and professionals engaged in the development and manufacturing of this vital pharmaceutical agent.

Introduction to Aripiprazole and its Synthetic Intermediates

Aripiprazole is an atypical antipsychotic medication primarily used in the treatment of schizophrenia and bipolar disorder.[1][2] Its unique pharmacological profile as a dopamine D2 partial agonist and serotonin 5-HT1A partial agonist, combined with 5-HT2A antagonist activity, distinguishes it from other antipsychotics.[3][4][5] The synthesis of aripiprazole is a multi-step process that hinges on the coupling of a substituted piperazine moiety with a quinolinone core. The purity and yield of the final active pharmaceutical ingredient (API) are highly dependent on the quality of the key intermediates.

The most prevalent synthetic route to aripiprazole involves the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with a 7-(4-halobutoxy)-3,4-dihydroquinolinone derivative.[6][7] However, the positional isomer, 1-(3,4-Dichlorophenyl)piperazine, is also of significant interest. It can be used in alternative synthetic approaches and its presence as an impurity can impact the final product's purity profile.[8] A thorough understanding of the synthesis and properties of both isomers is therefore crucial for process optimization and quality control in aripiprazole manufacturing.

Synthesis of 1-(3,4-Dichlorophenyl)piperazine (3,4-DCPP)

The synthesis of 1-(3,4-Dichlorophenyl)piperazine typically involves the reaction of 3,4-dichloroaniline with bis(2-chloroethyl)amine or a similar cyclizing agent.

Experimental Protocol: Synthesis of 1-(3,4-Dichlorophenyl)piperazine

A common laboratory-scale synthesis is as follows:

A mixture of 44.6 g (0.25 mol) of bis(2-chloroethyl)amine hydrochloride, 40.5 g (0.25 mol) of 3,4-dichloroaniline, and 50.0 g (0.362 mol) of potassium carbonate in 500 mL of n-butanol is prepared.[9] The mixture is heated and stirred, and after the reaction is complete, the solvent is removed to yield an oily residue. This residue is then triturated with petroleum ether (30°-60°C) to induce crystallization, affording 1-(3,4-Dichlorophenyl)piperazine as a white solid.[9]

Physicochemical Properties of 1-(3,4-Dichlorophenyl)piperazine

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂Cl₂N₂ | [10] |

| Molecular Weight | 231.12 g/mol | [10] |

| Appearance | White to off-white crystalline powder | [10] |

| Melting Point | 64-68 °C | [10] |

| Boiling Point | 202 °C at 15 mmHg | [10] |

| CAS Number | 57260-67-0 | [10] |

The Synthesis of Aripiprazole: A Comparative Overview

As mentioned, the most industrially significant route to aripiprazole utilizes 1-(2,3-dichlorophenyl)piperazine. Below we provide a detailed protocol for this primary route and then discuss the analogous reaction with 1-(3,4-Dichlorophenyl)piperazine.

Primary Synthetic Route: Aripiprazole via 1-(2,3-Dichlorophenyl)piperazine

The synthesis of aripiprazole is typically achieved through the condensation of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one with 1-(2,3-dichlorophenyl)piperazine.

References

- 1. researchgate.net [researchgate.net]

- 2. ptfarm.pl [ptfarm.pl]

- 3. benchchem.com [benchchem.com]

- 4. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Aripiprazole 3,4-Dichlorophenyl Piperazine Impurity | 57260-67-0 | SynZeal [synzeal.com]

- 9. prepchem.com [prepchem.com]

- 10. chemimpex.com [chemimpex.com]

An In-depth Structural and Spectroscopic Analysis of 1-(3,4-Dichlorophenyl)piperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural and spectroscopic analysis of 1-(3,4-Dichlorophenyl)piperazine hydrochloride, a compound of significant interest in medicinal chemistry and pharmacology. Due to the limited availability of specific experimental data for the hydrochloride salt, this document synthesizes information from its free base, closely related analogs, and established principles of analytical chemistry. The guide covers the compound's molecular structure, detailed spectroscopic characterization (NMR, IR, and Mass Spectrometry), and its interaction with key biological targets. Experimental protocols for the analytical techniques are provided, alongside visualizations of relevant signaling pathways to offer a complete profile for research and development applications.

Molecular Structure and Physicochemical Properties

This compound is the salt form of the parent compound, 1-(3,4-Dichlorophenyl)piperazine. The hydrochloride salt is typically preferred in pharmaceutical applications due to its increased solubility and stability. The structure consists of a piperazine ring linked to a 3,4-dichlorinated phenyl group. In the hydrochloride salt, one of the nitrogen atoms of the piperazine ring is protonated.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃Cl₃N₂ | [1] |

| Molecular Weight | 267.59 g/mol | [1] |

| CAS Number | 76835-17-1 | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 62-66 °C (free base) | [3] |

While a definitive crystal structure for this compound is not publicly available, the fundamental structural characteristics can be inferred. The piperazine ring is expected to adopt a chair conformation, which is the most stable arrangement for this six-membered heterocyclic system. The dichlorophenyl substituent would occupy an equatorial position to minimize steric hindrance.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and piperazine protons. The protonation of the piperazine nitrogen in the hydrochloride salt will lead to a downfield shift of the adjacent protons compared to the free base.

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH | 7.0 - 7.5 | m |

| Piperazine CH₂ (adjacent to N-phenyl) | ~3.3 - 3.5 | t |

| Piperazine CH₂ (adjacent to N-H⁺) | ~3.1 - 3.3 | t |

| N-H⁺ | > 9.0 | br s |

2.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing chlorine atoms, while the piperazine carbons are affected by the nitrogen atoms and the protonation state.

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (quaternary, C-Cl) | ~130 - 132 |

| Aromatic C (quaternary, C-N) | ~148 - 150 |

| Aromatic CH | ~115 - 130 |

| Piperazine CH₂ (adjacent to N-phenyl) | ~48 - 50 |

| Piperazine CH₂ (adjacent to N-H⁺) | ~44 - 46 |

Infrared (IR) Spectroscopy

Disclaimer: The provided data is for the free base, 1-(3,4-Dichlorophenyl)piperazine. The hydrochloride salt is expected to show additional characteristic peaks.

The IR spectrum of the free base provides key information about the functional groups present. For the hydrochloride salt, a broad absorption band corresponding to the N-H⁺ stretching vibration would be expected in the region of 2400-2800 cm⁻¹.

Table 4: Key IR Absorptions for 1-(3,4-Dichlorophenyl)piperazine (Free Base)

| Wavenumber (cm⁻¹) | Vibration |

| 3200-3400 | N-H stretch (secondary amine) |

| 2800-3000 | C-H stretch (aliphatic and aromatic) |

| ~1600 | C=C stretch (aromatic) |

| ~1230 | C-N stretch |

| 800-860 | C-H bend (aromatic, out-of-plane) |

| 600-800 | C-Cl stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound, likely analyzed after deprotonation in the ion source, would show the molecular ion of the free base. The fragmentation pattern is characteristic of phenylpiperazine derivatives.

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 230/232/234 | [M]⁺ (Molecular ion of free base, showing isotopic pattern for 2 Cl atoms) |

| 188/190/192 | [M - C₃H₆N]⁺ |

| 173/175 | [M - C₄H₉N₂]⁺ |

| 56 | [C₄H₈]⁺ |

Biological Activity and Signaling Pathways

Phenylpiperazine derivatives are well-known for their interactions with central nervous system (CNS) receptors, particularly serotonin (5-HT) and dopamine (D) receptors. These interactions are the basis for their use in the development of antidepressants, anxiolytics, and antipsychotics.

Interaction with Serotonin Receptors

Many phenylpiperazines act as agonists or antagonists at various serotonin receptor subtypes. For instance, they can modulate the activity of 5-HT₁ₐ and 5-HT₂ₐ receptors, which are G-protein coupled receptors (GPCRs) involved in mood regulation.

Caption: Serotonin Receptor Signaling Pathway.

Interaction with Dopamine Receptors

Phenylpiperazines can also exhibit affinity for dopamine D₂ and D₃ receptors, which are implicated in psychosis and addiction. Their antagonist activity at these receptors is a key mechanism for many antipsychotic drugs.

References

1-(3,4-Dichlorophenyl)piperazine hydrochloride CAS number 76835-17-1

CAS Number: 76835-17-1

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of 1-(3,4-Dichlorophenyl)piperazine hydrochloride, a key chemical intermediate in pharmaceutical research and development. This document outlines its physicochemical properties, synthesis protocols, analytical characterization, and its significant role in the synthesis of bioactive molecules.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 76835-17-1 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₁₃Cl₃N₂ | [1][2][3][4] |

| Molecular Weight | 267.58 g/mol | [1][2][3][4][5] |

| Melting Point | 217-220 °C | [1][2] |

| Boiling Point | 370.1 °C at 760 mmHg | [2] |

| Flash Point | 177.6 °C | [2] |

| Vapor Pressure | 1.14E-05 mmHg at 25°C | [2] |

| Appearance | White to off-white crystalline solid | [1][4] |

| InChI Key | ITTMUMIEDXNQEQ-UHFFFAOYSA-N | [1][3] |

| SMILES | C1CN(CCN1)C2=CC(=C(C=C2)Cl)Cl.Cl | [1][3] |

Synthesis and Manufacturing

The primary synthesis route for 1-(3,4-Dichlorophenyl)piperazine involves the cyclization reaction between 3,4-dichloroaniline and bis(2-chloroethyl)amine hydrochloride.[1][6] While specific protocols for the hydrochloride salt are not extensively detailed in publicly available literature, the synthesis of the free base and analogous compounds provides a well-established framework.

Experimental Protocol: Synthesis of 1-(3,4-Dichlorophenyl)piperazine

This protocol is adapted from the synthesis of the free base, which can then be converted to the hydrochloride salt.

Materials:

-

3,4-dichloroaniline (0.25 mol)

-

bis(2-chloroethyl)amine hydrochloride (0.25 mol)

-

Potassium carbonate (0.362 mol)

-

n-Butanol (500 mL)

-

Petroleum ether (30°-60°)

Procedure:

-

A mixture of 3,4-dichloroaniline, bis(2-chloroethyl)amine hydrochloride, and potassium carbonate is prepared in n-butanol.

-

The reaction mixture is heated and refluxed. The exact temperature and duration may require optimization but are typically elevated (120-220°C) for several hours to facilitate the cyclization reaction.[1]

-

Upon completion, the reaction mixture is cooled, and the inorganic salts are filtered off.

-

The solvent (n-butanol) is removed under reduced pressure to yield an oily residue.

-

The oil is triturated with petroleum ether to induce crystallization.

-

The resulting white solid, 1-(3,4-Dichlorophenyl)piperazine, is collected by filtration and dried.[6]

To obtain the hydrochloride salt, the synthesized free base would be dissolved in a suitable solvent and treated with hydrochloric acid.

Critical Reaction Parameters

-

Temperature: Elevated temperatures are necessary to drive the cyclization but must be controlled to prevent decomposition of reactants and products.[1]

-

Catalysts: Acidic catalysts, such as p-toluenesulfonic acid, can be employed to protonate the amines and accelerate the nucleophilic substitution reactions.[1] Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can also enhance reaction efficiency.[1]

-

Solvents: High-boiling point solvents like xylene or n-butanol are ideal for maintaining the required reaction temperature during prolonged reflux.[1][6]

Analytical Characterization

Structural confirmation and purity assessment of this compound are typically performed using standard analytical techniques.

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: In ¹H NMR spectra, the aromatic protons are expected to resonate in the range of δ 6.8–7.5 ppm. The piperazine methylene protons typically appear as multiplets between δ 2.5–3.5 ppm.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic peaks for N-H stretching (around 2500 cm⁻¹) and C-Cl vibrations (around 1600 cm⁻¹).[1]

-

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to determine the purity of the compound. Other methods for piperazine determination include colorimetric and spectrophotometric techniques, as well as Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

Applications in Research and Drug Development

While direct pharmacological data for this compound is limited, its primary value lies in its role as a versatile intermediate in medicinal chemistry.[1][4]

Pharmaceutical Intermediate

Piperazine derivatives are fundamental building blocks in the discovery of drugs targeting the central nervous system, particularly antipsychotics and antidepressants.[1] This compound serves as a precursor for more complex molecules. The dichlorophenyl moiety is a key feature that can enhance lipophilicity, which may improve the ability of a drug candidate to cross the blood-brain barrier.[1]

Its structural analogs are known to exhibit significant receptor-binding activity. For instance, the blockbuster antipsychotic aripiprazole, which also contains a piperazine core, functions as a partial agonist at dopamine D2 receptors.[1] Researchers utilize this compound to synthesize novel compounds for screening against various neurological targets. It is also used in the preparation of inhibitors targeting Trypanosoma cruzi sterol 14α-demethylase, indicating its potential in developing treatments for Chagas disease.[8]

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be followed when handling this compound.

| Hazard Information | Details | Source(s) |

| Hazard Symbols | Xi (Irritant) | [2] |

| Risk Phrases | R36/37/38: Irritating to eyes, respiratory system and skin. | [2] |

| Safety Phrases | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36/37/39: Wear suitable protective clothing, gloves and eye/face protection. | [2] |

It is essential to handle this chemical in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

References

- 1. This compound (76835-17-1) for sale [vulcanchem.com]

- 2. 76835-17-1 [chembk.com]

- 3. Piperazine, 1-(3,4-dichlorophenyl)-, hydrochloride (1:2) | C10H13Cl3N2 | CID 15574733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. scbt.com [scbt.com]

- 6. prepchem.com [prepchem.com]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. N-(3,4-DICHLOROPHENYL)PIPERAZINE HYDROCHLORIDE | 76835-17-1 [chemicalbook.com]

molecular weight of 1-(3,4-Dichlorophenyl)piperazine HCl

An In-depth Technical Guide to 1-(3,4-Dichlorophenyl)piperazine HCl

This technical guide provides a comprehensive overview of 1-(3,4-Dichlorophenyl)piperazine hydrochloride (DCPP HCl), a pivotal chemical intermediate in pharmaceutical research and development. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, synthesis, and key experimental applications.

Physicochemical Properties

1-(3,4-Dichlorophenyl)piperazine and its hydrochloride salt are foundational molecules in the synthesis of various psychoactive agents.[1] Their key quantitative data are summarized below for clear reference and comparison.

Table 1: Physicochemical Data for 1-(3,4-Dichlorophenyl)piperazine

| Property | Value | References |

|---|---|---|

| IUPAC Name | 1-(3,4-dichlorophenyl)piperazine | |

| Molecular Formula | C₁₀H₁₂Cl₂N₂ | [2][3][4] |

| Molecular Weight | 231.12 g/mol | [4] |

| CAS Number | 57260-67-0 | [2][3][4] |

| Melting Point | 62-66 °C | [4] |

| Appearance | White solid |[5] |

Table 2: Physicochemical Data for 1-(3,4-Dichlorophenyl)piperazine HCl

| Property | Value | References |

|---|---|---|

| IUPAC Name | 1-(3,4-dichlorophenyl)piperazine;hydrochloride | [4] |

| Molecular Formula | C₁₀H₁₃Cl₃N₂ (or C₁₀H₁₂Cl₂N₂·HCl) | [6][7][8] |

| Molecular Weight | 267.58 g/mol | [7][9][10] |

| CAS Number | 76835-17-1 | [6][7][9] |

| Melting Point | 217-220 °C | [9][10] |

| Appearance | White to off-white crystalline solid | |

Synthesis and Experimental Protocols

The synthesis of DCPP HCl is a critical process for its application as a precursor in drug manufacturing. Furthermore, evaluating its biological activity through methods like radioligand binding assays is essential for understanding its pharmacological profile.

Experimental Protocol: Synthesis of 1-(3,4-Dichlorophenyl)piperazine HCl

The primary synthesis route involves the cyclization reaction between 3,4-dichloroaniline and bis(2-chloroethyl)amine hydrochloride.[11] This method is a common strategy for creating N-arylpiperazines.

Objective: To synthesize 1-(3,4-Dichlorophenyl)piperazine via nucleophilic substitution and subsequent conversion to its hydrochloride salt.

Materials:

-

3,4-dichloroaniline

-

bis(2-chloroethyl)amine hydrochloride

-

Anhydrous potassium carbonate (K₂CO₃) or another suitable base

-

n-Butanol or Xylene as solvent

-

Hydrochloric acid (HCl) in an appropriate solvent (e.g., isopropanol)

-

Petroleum ether or hexane for trituration/recrystallization

-

Standard laboratory glassware, heating mantle, and stirring apparatus

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,4-dichloroaniline (1.0 eq), bis(2-chloroethyl)amine hydrochloride (1.0-1.2 eq), and a base such as potassium carbonate (1.5-2.0 eq).

-

Solvent Addition: Add a high-boiling point solvent like n-butanol or xylene to the flask. The solvent volume should be sufficient to ensure effective stirring and reflux.

-

Cyclization Reaction: Heat the mixture to reflux (typically 120-140 °C) with vigorous stirring.[11] The reaction progress should be monitored using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction may take several hours to reach completion (e.g., 24-48 hours).

-

Workup and Isolation of Free Base: After completion, cool the reaction mixture to room temperature. Filter the mixture to remove inorganic salts. The filtrate is then concentrated under reduced pressure to yield a crude oil or solid residue.

-

Purification: The crude product, 1-(3,4-Dichlorophenyl)piperazine, can be purified by trituration with a non-polar solvent like petroleum ether to induce crystallization, followed by recrystallization or column chromatography to achieve higher purity.[5]

-

Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., isopropanol, ethanol). Add a solution of hydrochloric acid (1.0-1.1 eq) dropwise while stirring. The hydrochloride salt will precipitate out of the solution.

-

Final Product Isolation: Collect the precipitated 1-(3,4-Dichlorophenyl)piperazine HCl by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

Caption: Synthesis workflow for 1-(3,4-Dichlorophenyl)piperazine HCl.

Experimental Protocol: Radioligand Binding Assay for Receptor Affinity

To characterize the interaction of DCPP with specific neuroreceptors, a radioligand binding assay is a standard and effective method. This protocol is a generalized template for assessing binding affinity to targets like the serotonin transporter (SERT) or adrenergic receptors.

Objective: To determine the binding affinity (Ki value) of 1-(3,4-Dichlorophenyl)piperazine for a target receptor using a competitive radioligand binding assay.

Materials:

-

Membrane preparation from cells expressing the target receptor (e.g., human SERT).

-

Radioligand specific for the target (e.g., [³H]-citalopram for SERT).

-

1-(3,4-Dichlorophenyl)piperazine (test compound).

-

Non-specific binding control (a high concentration of a known, non-labeled ligand).

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

96-well microplates and glass fiber filters.

-

Scintillation cocktail and a liquid scintillation counter.

Methodology:

-

Assay Setup: In a 96-well plate, prepare triplicate wells for total binding, non-specific binding, and various concentrations of the test compound.

-

Component Addition:

-

Total Binding Wells: Add binding buffer, a fixed concentration of the radioligand (typically near its Kd value), and the membrane preparation.

-

Non-specific Binding Wells: Add binding buffer, the radioligand, the non-specific binding control compound, and the membrane preparation.

-

Test Compound Wells: Add binding buffer, the radioligand, a specific concentration of 1-(3,4-Dichlorophenyl)piperazine, and the membrane preparation.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters into scintillation vials, add the scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This is typically done by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Mechanism of Action and Signaling Pathways

1-(3,4-Dichlorophenyl)piperazine is recognized for its role as a versatile intermediate in synthesizing psychoactive drugs that modulate various neurotransmitter systems.[1] Its own biological activity is of interest, with studies indicating that 3,4-DCPP acts as a serotonin releaser via the serotonin transporter (SERT) and as a blocker of the β₁-adrenergic receptor.[1]

This dual mechanism suggests that DCPP can modulate both serotonergic and adrenergic signaling pathways. Its interaction with SERT implies an effect on the presynaptic reuptake of serotonin, a key mechanism in antidepressant action.[12][13] Concurrently, its blockade of β₁-adrenergic receptors, which are G-protein coupled receptors (GPCRs), can influence downstream signaling cascades typically initiated by catecholamines like norepinephrine.[14][15]

Caption: Dual mechanism of 3,4-DCPP on serotonergic and adrenergic pathways.

The compound's utility extends to its role as a precursor for more complex molecules like Aripiprazole, which exhibits a unique pharmacological profile as a partial agonist at dopamine D₂ and serotonin 5-HT₁ₐ receptors and an antagonist at 5-HT₂ₐ receptors.[3][6] This "dopamine-serotonin system stabilizer" activity modulates downstream signaling pathways, including the Akt-GSK3β pathway, which is implicated in the therapeutic effects of antipsychotics.[5] The structural backbone provided by DCPP is thus fundamental to the development of drugs with finely-tuned modulatory effects on critical CNS signaling cascades.

References

- 1. 2,3-Dichlorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. psychscenehub.com [psychscenehub.com]

- 4. Piperazine, 1-(3,4-dichlorophenyl)-, hydrochloride (1:2) | C10H13Cl3N2 | CID 15574733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chronic administration of aripiprazole activates GSK3β-dependent signalling pathways, and up-regulates GABAA receptor expression and CREB1 activity in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Page loading... [guidechem.com]

- 9. Aripiprazole - Wikipedia [en.wikipedia.org]

- 10. N-(3,4-DICHLOROPHENYL)PIPERAZINE HYDROCHLORIDE | 76835-17-1 [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. Sertraline, 1S,4S-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine, a new uptake inhibitor with selectivity for serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antidepressants targeting the serotonin reuptake transporter act via a competitive mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Regulation of β-adrenergic receptor function: An emphasis on receptor resensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. β-Adrenergic receptor signaling in cardiac function and heart failure - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Toxicological Profile of 1-(3,4-Dichlorophenyl)piperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available toxicological information on 1-(3,4-Dichlorophenyl)piperazine hydrochloride. It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive risk assessment. A significant lack of detailed toxicological studies for this specific compound necessitates a cautious approach, relying on data from structurally related compounds to infer potential hazards.

Introduction

This compound is a chemical intermediate used in the synthesis of various pharmaceutical agents.[1] Its structural motif, the arylpiperazine moiety, is common in a range of bioactive molecules, including antipsychotics and antidepressants.[2] Despite its application in pharmaceutical development, publicly available toxicological data for this specific compound is sparse. This guide aims to consolidate the existing information, outline general toxicological testing protocols, and infer potential mechanisms of toxicity based on related chemical structures to support further research and safety assessment.

Summary of Toxicological Data

Table 1: Summary of Hazard Classifications

| Endpoint | Classification | Source(s) |

| Acute Toxicity (Oral) | No data available | |

| Skin Corrosion/Irritation | Causes skin irritation | [3] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | [3] |

| Respiratory Sensitization | May cause respiratory irritation | [3] |

| Germ Cell Mutagenicity | No data available | |

| Carcinogenicity | No data available | |

| Reproductive Toxicity | No data available | |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | [3] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available | |

| Aspiration Hazard | No data available |

Inferred Toxicological Profile and Potential Mechanisms of Action

Due to the lack of specific data, the toxicological profile of this compound is inferred from studies on related arylpiperazine and phenylpiperazine derivatives. These compounds are known to interact with various central nervous system receptors, which can lead to a range of physiological and toxicological effects.

Potential Neurotoxicity

Phenylpiperazine derivatives are known to exert effects on the central nervous system, primarily through interaction with serotoninergic and dopaminergic pathways.[4] Some benzylpiperazine derivatives have been shown to induce oxidative stress, inhibit mitochondrial function, and trigger apoptosis in neuronal cells.[5] Given the structural similarities, it is plausible that this compound could exhibit neurotoxic properties through similar mechanisms.

Potential Cardiotoxicity

Studies on other piperazine derivatives have indicated a potential for cardiotoxicity.[6][7] The proposed mechanism involves the disruption of calcium homeostasis and ATP depletion in cardiac cells, leading to mitochondrial dysfunction and cell death.[6][7]

Interaction with Signaling Pathways

Arylpiperazine compounds have been shown to interact with various signaling pathways, which could be relevant to both their therapeutic and toxic effects. For instance, some arylpiperazines are known to modulate the MAPK/ERK and PI3K/Akt signaling pathways through their interaction with serotonin receptors.[8][9] These pathways are crucial in regulating cell proliferation and survival.

Below is a diagram illustrating a potential signaling pathway that could be affected by an arylpiperazine compound, based on its interaction with a G-protein coupled receptor (GPCR) like a serotonin receptor.

Caption: Potential GPCR signaling pathway affected by arylpiperazines.

Experimental Protocols for Toxicological Assessment

Given the data gaps, comprehensive toxicological testing is warranted. The following section outlines a generic experimental protocol for an acute oral toxicity study, based on established guidelines.

Acute Oral Toxicity Study (General Protocol)

This protocol is a generalized representation and should be adapted based on specific regulatory guidelines (e.g., OECD Guideline 423).

Objective: To determine the acute oral toxicity of this compound.

Test System:

-

Species: Rat (e.g., Wistar or Sprague-Dawley), typically one sex (females are often used).

-

Age: Young adults (8-12 weeks old).

-

Health Status: Healthy, acclimated to laboratory conditions for at least 5 days.

Materials:

-

Test substance: this compound.

-

Vehicle: A suitable, non-toxic vehicle (e.g., water, corn oil). The stability of the test substance in the vehicle should be determined.

-

Animal caging, feed, and water.

Procedure:

-

Dose Formulation: Prepare a stable formulation of the test substance in the selected vehicle.

-

Animal Preparation: Fast animals overnight prior to dosing (with access to water).

-

Dose Administration: Administer the test substance by oral gavage. The volume administered should be based on the animal's body weight.

-

Dose Levels: A step-wise procedure is typically used, starting with a dose expected to produce some signs of toxicity. Subsequent doses are adjusted based on the outcome of the previous dose.

-

Observations:

-

Monitor animals closely for the first few hours after dosing and then daily for 14 days.

-

Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and behavior.

-

Record body weights at the start of the study, weekly, and at the end of the study.

-

-

Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy. Any animals that die during the study are also necropsied.

-

Data Analysis: The results are used to determine the LD50 (median lethal dose) or to classify the substance according to its toxicity.

Below is a diagram illustrating a generic workflow for in vivo toxicity testing.

Caption: Generic workflow for an in vivo acute toxicity study.

Conclusion and Recommendations

The available data on the toxicology of this compound is insufficient for a comprehensive hazard assessment. Based on the toxicological profiles of related arylpiperazine compounds, there is a potential for neurotoxicity and cardiotoxicity, likely mediated through interactions with neurotransmitter systems and subsequent cellular stress pathways.

It is strongly recommended that a battery of toxicological studies be conducted to adequately characterize the safety profile of this compound. This should include, at a minimum:

-

Acute toxicity studies via relevant routes of exposure.

-

In vitro genotoxicity assays (e.g., Ames test, chromosome aberration test).

-

Repeated-dose toxicity studies to identify target organs.

Further investigations into the specific mechanisms of action, including receptor binding profiles and effects on key signaling pathways, would also be highly valuable for a thorough understanding of the potential risks associated with this compound. Researchers and drug development professionals should handle this compound with appropriate caution, assuming the potential for the hazards identified in related structures until more specific data becomes available.

References

- 1. Page loading... [guidechem.com]

- 2. This compound (76835-17-1) for sale [vulcanchem.com]

- 3. blog.biobide.com [blog.biobide.com]

- 4. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Stability of 1-(3,4-Dichlorophenyl)piperazine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3,4-Dichlorophenyl)piperazine hydrochloride (DCPP HCl) is a key intermediate in the synthesis of several psychoactive drugs. Understanding its chemical stability is paramount for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) and formulated drug products. This technical guide provides a comprehensive overview of the chemical stability of DCPP HCl, including its potential degradation pathways and the environmental factors that can influence its integrity. While specific public data on forced degradation studies for DCPP HCl is limited, this document synthesizes information on the stability of related arylpiperazine compounds and general principles of pharmaceutical stability testing to provide a robust framework for researchers. Detailed experimental protocols for conducting stability-indicating studies are also presented, alongside visual representations of experimental workflows and factors influencing chemical stability.

Introduction to the Chemical Stability of this compound

1-(3,4-Dichlorophenyl)piperazine is a versatile compound utilized in pharmaceutical research and development, particularly as an intermediate in the synthesis of psychoactive drugs.[1] Its hydrochloride salt, DCPP HCl, is often the preferred form for pharmaceutical applications due to its improved solubility and handling properties. The chemical stability of an API like DCPP HCl is a critical quality attribute that can be affected by various environmental factors, including temperature, humidity, light, and pH.[2] Degradation of the API can lead to a loss of potency, the formation of potentially toxic impurities, and alterations in the physical properties of the drug product.

Material Safety Data Sheets (MSDS) for 1-(3,4-Dichlorophenyl)piperazine generally state that the compound is stable under recommended storage conditions, which typically include a cool, dry, and well-ventilated area away from incompatible substances such as oxidizing agents.[3] However, for the rigorous demands of the pharmaceutical industry, a more in-depth understanding of the molecule's behavior under stress conditions is essential.

Potential Degradation Pathways

Based on the chemical structure of DCPP HCl and the known degradation patterns of similar arylpiperazine and piperazine compounds, several potential degradation pathways can be postulated. These include hydrolysis, oxidation, and photodegradation.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many pharmaceuticals.[2] For piperazine derivatives, the rate of hydrolysis can be significantly influenced by pH. Studies on other phenylpiperazine derivatives have shown that degradation often follows pseudo-first-order kinetics and is accelerated in both acidic and alkaline conditions.[2] The piperazine ring itself is generally stable to hydrolysis, but the molecule as a whole could be susceptible to pH-dependent degradation.

Oxidative Degradation

Oxidative degradation can be initiated by atmospheric oxygen, trace metal ions, or peroxides. The piperazine moiety, with its two nitrogen atoms, can be susceptible to oxidation. Studies on piperazine itself, in the context of carbon capture, have shown that oxidation can be catalyzed by metal ions like copper.[4] Potential oxidation products of DCPP HCl could involve N-oxidation of the piperazine ring.

Thermal Degradation

While generally stable at recommended storage temperatures, exposure to elevated temperatures can accelerate the degradation of DCPP HCl. Thermal degradation of piperazine has been shown to be a first-order reaction, with potential degradation products including N-formylpiperazine and N-(2-aminoethyl) piperazine.[4]

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation in many organic molecules. The dichlorophenyl ring in DCPP HCl is a chromophore that can absorb UV light, potentially leading to the formation of radical species and subsequent degradation.

Factors Influencing Stability

The stability of DCPP HCl is a multifactorial issue. The following diagram illustrates the key factors that can influence its chemical integrity.

Caption: Key intrinsic and extrinsic factors affecting the chemical stability of DCPP HCl.

Proposed Experimental Protocols for Forced Degradation Studies

To thoroughly investigate the stability of DCPP HCl and develop a stability-indicating analytical method, a forced degradation study is recommended. The goal is to achieve 5-20% degradation of the API to ensure that the degradation products are formed at detectable levels without being so excessive as to lead to secondary degradation.

Analytical Methodology

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and appropriate technique for analyzing the degradation of DCPP HCl and separating it from its degradation products.

Table 1: Proposed HPLC Method Parameters

| Parameter | Proposed Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in isocratic or gradient mode. |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | To be determined by UV-Vis spectrophotometry (scan for λmax of DCPP HCl) |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |

| Injection Volume | 10-20 µL |

Stress Conditions

The following table outlines the recommended stress conditions for the forced degradation study of DCPP HCl.

Table 2: Proposed Forced Degradation Conditions

| Stress Condition | Proposed Protocol |

| Acid Hydrolysis | Dissolve DCPP HCl in 0.1 M HCl and reflux for a specified period (e.g., 2, 4, 8 hours) at a controlled temperature (e.g., 60-80 °C). Neutralize the solution before HPLC analysis. |

| Base Hydrolysis | Dissolve DCPP HCl in 0.1 M NaOH and reflux for a specified period (e.g., 2, 4, 8 hours) at a controlled temperature (e.g., 60-80 °C). Neutralize the solution before HPLC analysis. |

| Neutral Hydrolysis | Dissolve DCPP HCl in purified water and reflux for a specified period (e.g., 2, 4, 8 hours) at a controlled temperature (e.g., 60-80 °C). |

| Oxidative Degradation | Treat a solution of DCPP HCl with 3-30% hydrogen peroxide (H₂O₂) at room temperature for a specified period (e.g., 24 hours). |

| Thermal Degradation | Expose solid DCPP HCl to dry heat in a calibrated oven at a high temperature (e.g., 105 °C) for a specified period (e.g., 24, 48, 72 hours). |

| Photostability | Expose a solution of DCPP HCl to UV and visible light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). |

Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

Caption: A generalized workflow for conducting a forced degradation study of DCPP HCl.

Data Presentation and Interpretation

All quantitative data from the forced degradation studies should be summarized in a clear and structured table for easy comparison.

Table 3: Example of a Summary Table for Forced Degradation Data

| Stress Condition | Duration | % Assay of DCPP HCl | No. of Degradation Products | RRT of Major Degradant | % of Major Degradant | Mass Balance (%) |

| 0.1 M HCl, 60°C | 8 hours | |||||

| 0.1 M NaOH, 60°C | 8 hours | |||||

| 3% H₂O₂, RT | 24 hours | |||||

| Dry Heat, 105°C | 72 hours | |||||

| Photostability | ICH Q1B |

RRT = Relative Retention Time

The results from these studies will help in identifying the degradation products, elucidating the degradation pathways, and validating the stability-indicating nature of the analytical method. Mass balance should be calculated to ensure that all degradation products have been accounted for.

Conclusion

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays Using 1-(3,4-Dichlorophenyl)piperazine HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,4-Dichlorophenyl)piperazine (DCPP) is a substituted phenylpiperazine derivative that serves as a valuable tool in neuroscience research and as an intermediate in the synthesis of pharmacologically active compounds.[1] Its primary mechanism of action is reported as a serotonin receptor agonist, with activity at 5-HT1A and 5-HT2A receptors, and as a serotonin releaser via the serotonin transporter.[2] These application notes provide detailed protocols for in vitro assays to characterize the pharmacological profile of 1-(3,4-Dichlorophenyl)piperazine HCl at these targets.

While specific quantitative data for 1-(3,4-Dichlorophenyl)piperazine HCl is not extensively available in the public domain, this document provides established protocols for relevant in vitro assays. The data tables presented are illustrative and may include data for structurally related compounds to demonstrate the application of these assays.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 57260-67-0 | [1][3] |

| Molecular Formula | C₁₀H₁₂Cl₂N₂ | [1][3] |

| Molecular Weight | 231.12 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 62-66 °C | [3] |

Signaling Pathways

The interaction of 1-(3,4-Dichlorophenyl)piperazine HCl with serotonin receptors initiates distinct downstream signaling cascades. The following diagrams illustrate the canonical pathways for the 5-HT1A and 5-HT2A receptors.

In Vitro Assay Protocols

Radioligand Binding Assay for 5-HT1A and 5-HT2A Receptors

This protocol is designed to determine the binding affinity (Ki) of 1-(3,4-Dichlorophenyl)piperazine HCl for the 5-HT1A and 5-HT2A receptors through competitive displacement of a radiolabeled ligand.

Illustrative Workflow:

Materials:

-

Cell Membranes: Membranes from cells recombinantly expressing human 5-HT1A or 5-HT2A receptors.

-

Radioligands:

-

For 5-HT1A: [³H]-8-OH-DPAT

-

For 5-HT2A: [³H]-Ketanserin

-

-

Non-specific Binding Control:

-

For 5-HT1A: 10 µM Serotonin

-

For 5-HT2A: 10 µM Mianserin

-

-

Test Compound: 1-(3,4-Dichlorophenyl)piperazine HCl

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

96-well filter plates (e.g., GF/B filters)

-

Scintillation fluid

-

Microplate scintillation counter

Protocol:

-

Prepare serial dilutions of 1-(3,4-Dichlorophenyl)piperazine HCl in assay buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or non-specific binding control.

-

50 µL of the test compound dilution.

-

50 µL of the radioligand at a concentration near its Kd.

-

100 µL of the cell membrane suspension (protein concentration to be optimized).

-

-

Incubate the plate at room temperature for 60 minutes.

-

Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.

-

Wash the filters three times with 200 µL of ice-cold wash buffer.

-

Dry the filter plate and add scintillation fluid to each well.

-

Count the radioactivity in a microplate scintillation counter.

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Illustrative Data Table (for structurally related compounds):

| Compound | Receptor | Radioligand | Ki (nM) |

| m-Chlorophenylpiperazine | 5-HT1A | [³H]-8-OH-DPAT | ~400 |

| m-Chlorophenylpiperazine | 5-HT2A | [³H]-Ketanserin | ~1300 |

cAMP Inhibition Assay for 5-HT1A Receptor Function

This assay measures the ability of 1-(3,4-Dichlorophenyl)piperazine HCl to inhibit the production of cyclic AMP (cAMP) stimulated by forskolin in cells expressing the Gi-coupled 5-HT1A receptor.

Illustrative Workflow:

Materials:

-

Cells: CHO or HEK293 cells stably expressing the human 5-HT1A receptor.

-

Test Compound: 1-(3,4-Dichlorophenyl)piperazine HCl

-

Stimulant: Forskolin

-

cAMP Detection Kit: (e.g., HTRF, AlphaScreen, or ELISA-based kits)

-

Cell culture medium and supplements

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

96- or 384-well microplates

Protocol:

-

Seed the cells in microplates and allow them to adhere overnight.

-

Prepare serial dilutions of 1-(3,4-Dichlorophenyl)piperazine HCl in assay buffer containing a phosphodiesterase inhibitor.

-

Remove the culture medium and add the test compound dilutions to the cells.

-

Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

-

Incubate the plate at 37°C for the time recommended by the cAMP detection kit manufacturer.

-

Lyse the cells and perform the cAMP detection assay according to the manufacturer's instructions.

-

Read the plate on a suitable plate reader.

Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the test compound. The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined using non-linear regression.

Illustrative Data Table (Hypothetical):

| Compound | Assay | Parameter | Value |

| 1-(3,4-Dichlorophenyl)piperazine HCl | cAMP Inhibition | EC50 | Data not available |

| Reference 5-HT1A Agonist | cAMP Inhibition | EC50 | e.g., 10 nM |

Inositol Monophosphate (IP1) Accumulation Assay for 5-HT2A Receptor Function

This assay measures the accumulation of inositol monophosphate (IP1), a downstream metabolite of the IP3 signaling cascade, following activation of the Gq-coupled 5-HT2A receptor by 1-(3,4-Dichlorophenyl)piperazine HCl.

Illustrative Workflow:

Materials:

-

Cells: CHO or HEK293 cells stably expressing the human 5-HT2A receptor.

-

Test Compound: 1-(3,4-Dichlorophenyl)piperazine HCl

-

IP1 Detection Kit: (e.g., HTRF IP-One assay)

-

LiCl: To inhibit IP1 degradation.

-

Cell culture medium and supplements

-

96- or 384-well microplates

Protocol:

-

Seed the cells in microplates and allow them to adhere overnight.

-

Prepare serial dilutions of 1-(3,4-Dichlorophenyl)piperazine HCl in stimulation buffer containing LiCl.

-

Remove the culture medium and add the test compound dilutions to the cells.

-

Incubate the plate at 37°C for the time recommended by the IP1 detection kit manufacturer.

-

Lyse the cells and perform the IP1 detection assay according to the manufacturer's instructions.

-

Read the plate on an HTRF-compatible plate reader.

Data Analysis: Generate a dose-response curve by plotting the HTRF ratio against the log concentration of the test compound. The EC50 value is determined using non-linear regression.

Illustrative Data Table (Hypothetical):

| Compound | Assay | Parameter | Value |

| 1-(3,4-Dichlorophenyl)piperazine HCl | IP1 Accumulation | EC50 | Data not available |

| Reference 5-HT2A Agonist | IP1 Accumulation | EC50 | e.g., 50 nM |

Cytotoxicity Assay (MTT Assay)

This assay assesses the potential cytotoxic effects of 1-(3,4-Dichlorophenyl)piperazine HCl on a chosen cell line by measuring mitochondrial metabolic activity.

Illustrative Workflow:

Materials:

-

Cell Line: e.g., HEK293, CHO, or a cancer cell line.

-

Test Compound: 1-(3,4-Dichlorophenyl)piperazine HCl

-

MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization Solution: e.g., DMSO or acidified isopropanol

-

Cell culture medium and supplements

-

96-well microplates

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-